1-Chloro-9H-carbazole
Overview
Description
1-Chloro-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound containing a nitrogen atom. Carbazole and its derivatives are known for their versatile biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics .
Scientific Research Applications
1-Chloro-9H-carbazole has numerous applications in scientific research:
Mechanism of Action
Target of Action
1-Chloro-9H-carbazole primarily targets Ferredoxin CarAc and the Terminal oxygenase component of carbazole . These targets play a crucial role in the conversion of carbazole into 2-aminobiphenyl-2,3-diol . Additionally, it has been shown to bind to and activate the enzyme adenosine deaminase , which converts adenosine into inosinic acid .
Mode of Action
The compound interacts with its targets by binding to them and inducing changes in their activity. For instance, it activates adenosine deaminase, leading to the conversion of adenosine into inosinic acid .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the conversion of carbazole into 2-aminobiphenyl-2,3-diol, a process mediated by the targets Ferredoxin CarAc and the Terminal oxygenase component of carbazole . Furthermore, it influences the RAS-MAPK pathway, which is associated with antifungal activity , and the p38 mitogen-activated protein kinase signaling pathway, which is linked to anti-inflammatory effects .
Pharmacokinetics
Its molecular weight is 20165 g/mol, and it has a boiling point of 3887 °C
Result of Action
The action of this compound results in various molecular and cellular effects. It has been shown to produce cell lysis by activating adenosine deaminase . Moreover, its interaction with the RAS-MAPK and p38 mitogen-activated protein kinase signaling pathways can lead to antifungal and anti-inflammatory effects, respectively .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of biphenyl-utilizing bacteria can enhance the yield of 9H-carbazol-1-ol, a derivative of 9H-carbazole . .
Biochemical Analysis
Biochemical Properties
1-Chloro-9H-carbazole interacts with the enzyme adenosine deaminase . This interaction leads to the activation of the enzyme, which plays a crucial role in purine metabolism by converting adenosine to inosine .
Cellular Effects
It has been shown to produce cell lysis , indicating that it may have cytotoxic effects on certain cell types.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with adenosine deaminase . By binding to and activating this enzyme, it influences the conversion of adenosine to inosine, a critical step in purine metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway of purine metabolism . It interacts with the enzyme adenosine deaminase, influencing the conversion of adenosine to inosine .
Preparation Methods
1-Chloro-9H-carbazole can be synthesized through several methods. One common synthetic route involves the chlorination of carbazole. This process typically uses reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the carbazole ring .
Industrial production methods often involve the use of palladium-catalyzed reactions. For example, a palladium-catalyzed tandem reaction can be employed to synthesize this compound from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation. This method is efficient and compatible with various functional groups .
Chemical Reactions Analysis
1-Chloro-9H-carbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Major products formed from these reactions include hydroxylated carbazole derivatives, amine derivatives, and various substituted carbazoles .
Comparison with Similar Compounds
1-Chloro-9H-carbazole can be compared with other carbazole derivatives, such as:
9H-Carbazole: The parent compound, which lacks the chlorine substituent.
6-Chloro-9H-carbazole: Another chlorinated derivative with the chlorine atom at a different position.
Polycarbazole: A polymeric form of carbazole, which has applications in optoelectronics and materials science due to its excellent electrical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and suitability for various applications.
Properties
IUPAC Name |
1-chloro-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDCPKPHHCECLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314919 | |
Record name | 1-Chloro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5599-70-2 | |
Record name | 1-Chloro-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5599-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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